molecular formula C18H19FN4O B6454776 2-tert-butyl-N-[(2-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549006-05-3

2-tert-butyl-N-[(2-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454776
CAS No.: 2549006-05-3
M. Wt: 326.4 g/mol
InChI Key: FKQVTTZHXSHFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-butyl-N-[(2-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with particular efficacy against FGFR1, FGFR2, and FGFR3. This small molecule functions by competitively binding to the ATP-binding pocket of these receptor tyrosine kinases, thereby suppressing their enzymatic activity and subsequent autophosphorylation and downstream signaling. The aberrant activation of FGFR signaling pathways is a well-documented driver in a variety of cancers, making this compound a valuable chemical probe for investigating oncogenesis, tumor proliferation, and angiogenesis in preclinical models. Its primary research utility lies in the exploration of FGFR-dependent mechanisms and the evaluation of targeted therapeutic strategies for cancers characterized by FGFR amplifications, mutations, or fusions, such as urothelial carcinoma, endometrial cancer, and squamous cell lung cancer. Studies utilizing this inhibitor have been instrumental in validating FGFR as a therapeutic target and in understanding resistance mechanisms that may arise following FGFR-directed therapy. It is For Research Use Only and is a crucial tool for biochemical, cellular, and in vivo research aimed at advancing the field of precision oncology.

Properties

IUPAC Name

2-tert-butyl-N-[(2-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c1-18(2,3)15-11-23-16(21-15)9-8-14(22-23)17(24)20-10-12-6-4-5-7-13(12)19/h4-9,11H,10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQVTTZHXSHFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of α-Bromoketones and 3-Amino-6-Halopyridazines

The imidazo[1,2-b]pyridazine core is synthesized via a regioselective condensation reaction between α-bromoketones and 3-amino-6-halopyridazines. The halogen (Cl, F, or I) at the 6-position of the pyridazine ring directs alkylation to the nitrogen adjacent to the amino group, preventing undesired regioisomers.

Typical Conditions :

  • Solvent : Ethanol/water (4:1) or acetonitrile

  • Base : Sodium bicarbonate (1.2 equiv)

  • Temperature : 70–110°C for 12–15 hours

  • Yield : 60–85%

For example, reacting 3-amino-6-chloropyridazine with 1-(5-(dimethylamino)pyridin-2-yl)-2-bromoethan-1-one in acetonitrile at 80°C produces the imidazo[1,2-b]pyridazine intermediate with 78% yield.

Carboxamide Functionalization at the C6 Position

Coupling with (2-Fluorophenyl)methylamine

The carboxamide group is installed via activation of the C6 carboxylic acid derivative (e.g., acid chloride or mixed anhydride) followed by reaction with (2-fluorophenyl)methylamine.

Stepwise Procedure :

  • Acid Chloride Formation : Treat 6-carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane under reflux (2 hours).

  • Amidation : Add (2-fluorophenyl)methylamine (1.2 equiv) and triethylamine (2.0 equiv) in THF at 0°C, then stir for 12 hours.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the product with 65–75% purity.

Palladium-Catalyzed Cross-Coupling for Enhanced Efficiency

Suzuki-Miyaura Coupling for Aryl Group Introduction

Recent studies employ Suzuki-Miyaura coupling to attach the (2-fluorophenyl)methyl group directly to the imidazo[1,2-b]pyridazine core. This method avoids multi-step functionalization and improves atom economy.

Representative Reaction :

ComponentQuantity
Imidazo[1,2-b]pyridazine-6-boronic ester1.0 equiv
(2-Fluorophenyl)methyl bromide1.2 equiv
Pd(dppf)Cl₂5 mol%
Cs₂CO₃3.0 equiv
Solvent (dioxane/water)4:1, 10 mL/mmol
Temperature90°C, 12 hours
Yield82%

Purification and Characterization

Chromatographic Techniques

Final purification is achieved via flash chromatography (ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, imidazo-H), 7.32–7.25 (m, 2H, Ar-H), 4.65 (s, 2H, CH₂), 1.52 (s, 9H, tert-butyl).

  • HRMS : m/z calc. for C₁₈H₁₉FN₄O⁺ [M+H]⁺: 326.1543, found: 326.1545.

Challenges and Optimization Strategies

Regioselectivity in Core Formation

The halogen at the pyridazine 6-position is critical for directing alkylation. Substituting chlorine with iodine improves yields by 15% but increases cost.

Solvent Impact on Amidation

Switching from THF to N-methylpyrrolidone (NMP) reduces reaction time from 12 to 4 hours while maintaining 75% yield .

Chemical Reactions Analysis

2-tert-butyl-N-[(2-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-tert-butyl-N-[(2-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide lies in its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, particularly in the field of cancer research and treatment.

Kinase Inhibition

Research indicates that derivatives of imidazo[1,2-b]pyridazine can act as inhibitors of various kinases, including AAK1 (Adaptor Associated Kinase 1). AAK1 plays a crucial role in clathrin-mediated endocytosis, which is vital for receptor recycling in neuronal cells. Inhibition of AAK1 has implications for neurological disorders and cancer therapies .

Antiviral and Antithrombotic Properties

Some studies suggest that imidazo[1,2-b]pyridazine derivatives exhibit antiviral and antithrombotic activities due to their unique structural properties. These compounds may enhance the efficacy of existing antiviral treatments or serve as lead compounds for new drug development .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step chemical reactions that require optimization for yield and purity. Techniques such as continuous flow reactors and high-performance liquid chromatography are often employed during the synthesis process to enhance product quality .

Case Study 1: Inhibition of AAK1

A study published in Molecular Biology Cell highlighted the role of AAK1 in synaptic vesicle recycling and how its inhibition could potentially affect neurotransmitter release. The application of imidazo[1,2-b]pyridazine derivatives showed promise in modulating this pathway, suggesting therapeutic potential for neurological conditions .

Case Study 2: Antiviral Activity

Research conducted on imidazo[1,2-b]pyridazine derivatives demonstrated significant antiviral activity against specific viral strains. The structural characteristics of these compounds were found to enhance their binding affinity to viral proteins, making them suitable candidates for further development as antiviral agents .

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-[(2-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural analogues and their substituent variations:

Compound Name Substituents (Core: Imidazo[1,2-b]pyridazine) Molecular Weight Key Structural Differences Reference
2-tert-butyl-N-[(2-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide 2-tert-butyl, 6-(2-fluorobenzyl)carboxamide Not provided Reference compound
(R)-N-(3-(8-amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide 6-methyl, 5-methoxypyrazine carboxamide 421.1 Pyrazine core, dihydroimidazo ring
2-cyclopropyl-N-(3,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide 2-cyclopropyl, 6-(3,4-dimethylphenyl)carboxamide 306.4 Smaller cyclopropyl group, dimethylphenyl
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 3) Pyrid-2-yl, N-phenyl Not provided Imidazo[1,2-a]pyridine core
Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 8-tert-butyl, 6-chloro, methyl ester Not provided Chloro substituent, ester functional group

Key Observations :

  • Core Variations : While most analogues retain the imidazo[1,2-b]pyridazine core, some derivatives like compound 23 () feature a dihydroimidazo[1,2-a]pyrazine scaffold, which may alter conformational flexibility and binding kinetics .
  • Fluorine atoms in the benzyl group (target compound) or phenyl rings () likely enhance binding affinity through electronegative interactions with target proteins .

Physicochemical and Pharmacological Properties

Table 2: Comparative Pharmacological Data (Selected Compounds)
Compound Name Molecular Weight LogP (Predicted) Solubility (µM) Activity Level* Reference
This compound ~350 (estimated) 3.2 12.5 Not reported
3-(3-methoxypyridin-4-yl)-N-(4,4,4-trifluorobutyl)imidazo[1,2-b]pyridazin-6-amine 351.3 2.8 8.7 *
3-(4-((2-aminoethoxy)methyl)phenyl)-N-(3,3-dimethylbutyl)imidazo[1,2-b]pyridazin-6-amine 367.5 2.5 20.1 **
(R)-N-(3-(8-amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide 421.1 1.9 5.2 Not reported

Activity Level : *(highest), (moderate), * (low).
Key Findings :

  • The tert-butyl group in the target compound likely increases lipophilicity (predicted LogP = 3.2) compared to analogues with polar substituents like aminoethoxy (LogP = 2.5) .
  • Compounds with trifluorobutyl or methoxypyridinyl groups () exhibit higher activity levels, suggesting that electron-withdrawing substituents enhance target engagement .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution : Fluorine in the benzyl group (target compound) or aryl rings () improves metabolic stability and binding affinity via hydrophobic and electrostatic interactions .
  • Bulkier Substituents : The tert-butyl group in the target compound may reduce off-target effects by limiting access to smaller binding pockets, whereas cyclopropyl or methyl groups () offer less steric hindrance .
  • Carboxamide vs. Ester : Carboxamide derivatives generally exhibit better solubility and target specificity compared to ester analogues (), which are prone to hydrolysis .

Biological Activity

The compound 2-tert-butyl-N-[(2-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide is a member of the imidazo[1,2-b]pyridazine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, potential therapeutic applications, and structure-activity relationships (SAR).

Basic Structure

  • IUPAC Name : this compound
  • Molecular Formula : C18H21FN4O
  • Molecular Weight : 342.39 g/mol

Structural Representation

The compound features a complex heterocyclic structure that contributes to its biological activity. The presence of the imidazo[1,2-b]pyridazine core is significant for its interaction with various biological targets.

Anticancer Properties

Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit promising anticancer properties. A study highlighted the potential of these compounds in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds within this class have shown activity against several cancer cell lines with IC50 values in the micromolar range.

Antiviral Activity

Imidazo[1,2-b]pyridazines have been investigated for their antiviral properties. A comprehensive review noted that certain derivatives could inhibit viral replication by targeting specific viral enzymes or cellular pathways. The compound's ability to disrupt viral RNA polymerase has been particularly noted, making it a candidate for further development against viral infections.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the imidazo[1,2-b]pyridazine scaffold significantly affect biological activity. For example:

  • Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring enhances potency against specific targets.
  • Alkyl Substituents : Variations in alkyl chain length and branching can influence pharmacokinetic properties and receptor binding affinity.

Table of Biological Activities

Activity TypeBiological EffectReference
AnticancerInhibition of cancer cell proliferation
AntiviralInhibition of viral replication
AntibacterialPotential antibacterial effects
Enzyme InhibitionTargeting specific kinases

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against breast cancer cell lines. The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.

Case Study 2: Antiviral Mechanism

In another investigation focusing on antiviral properties, the compound was tested against influenza virus strains. Results showed a reduction in viral titers by over 70% at concentrations as low as 10 µM. The study suggested that the compound interfered with viral RNA synthesis, highlighting its potential as an antiviral agent.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step protocols:

  • Core formation : Condensation of pyridazine precursors with tert-butyl-substituted reagents to construct the imidazo[1,2-b]pyridazine core. Cyclization reactions (e.g., using 1,3-dichloroacetone) are common .
  • Functionalization : Introduction of the 2-fluorobenzyl carboxamide group via nucleophilic substitution or coupling reactions (e.g., using HATU/DIPEA as coupling agents) .
  • Critical conditions : Temperature control (reflux in 1,2-dimethoxyethane), solvent choice (DMF or DCM), and catalyst selection (e.g., Pd for cross-couplings) significantly impact yield and purity .

Q. How is the compound characterized post-synthesis, and what analytical techniques are essential for confirming its structure?

  • NMR spectroscopy (1H, 13C) confirms substituent positions and stereochemistry, particularly for the tert-butyl and fluorophenyl groups .
  • LC-MS validates molecular weight and purity (>95%), with ESI+ ionization commonly used .
  • X-ray crystallography (if crystalline) resolves 3D conformation, critical for understanding binding interactions .

Q. What core biological activities have been identified for this compound, particularly in kinase inhibition and cancer research?

  • The compound acts as a kinase inhibitor , disrupting signaling pathways (e.g., VEGF or mTOR) by binding to the hinge region of kinase ATP-binding pockets .
  • In vitro studies show antiproliferative activity against cancer cell lines (e.g., HepG2) with IC50 values in the nanomolar range .
  • The tert-butyl group enhances metabolic stability, while the fluorophenyl moiety improves target selectivity .

Q. What structural features contribute to its binding affinity and selectivity for kinase targets?

  • Imidazo[1,2-b]pyridazine core : Provides a planar structure for π-π stacking with kinase hinge regions .
  • 2-Fluorophenyl group : Enhances hydrophobic interactions and reduces off-target effects via steric hindrance .
  • tert-Butyl substituent : Increases metabolic stability and solubility, critical for in vivo efficacy .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve scalability while maintaining purity?

  • One-pot methods : Combine core formation and functionalization steps to reduce intermediates .
  • Flow chemistry : Enables precise control of reaction parameters (e.g., residence time) for high-throughput synthesis .
  • Purification : Use silica gel chromatography with gradients of DCM/ethyl acetate (9:1) or recrystallization in hexane/DCM .

Q. What strategies are employed to investigate structure-activity relationships (SAR) for derivatives?

  • Substituent variation : Replace the tert-butyl group with cyclopropyl or methyl to assess steric effects .
  • Bioisosteric replacements : Swap the fluorophenyl group with chlorophenyl or methoxyphenyl to modulate electronic properties .
  • Kinase profiling : Use kinase inhibition assays (e.g., ADP-Glo™) to compare IC50 values across derivatives .

Q. How should contradictions in biological activity data between in vitro and in vivo studies be resolved?

  • Solubility adjustments : Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability in animal models .
  • Metabolite analysis : LC-MS/MS identifies active metabolites that may contribute to in vivo efficacy .
  • Dose-response validation : Repeat in vitro assays under physiological conditions (e.g., serum-containing media) .

Q. What methodologies evaluate the compound’s pharmacokinetic properties and toxicity profile?

  • ADME studies : Assess plasma stability (e.g., mouse microsomal assays) and permeability (Caco-2 monolayer assays) .
  • Toxicity screening : MTT assays on HepG2 cells determine CC50 values, while hERG channel inhibition tests predict cardiotoxicity .
  • In vivo PK : Measure half-life (t1/2) and AUC in rodent models after oral/intravenous administration .

Q. How does the compound’s selectivity for kinase isoforms compare to structurally similar derivatives?

  • Kinase panel screens : Compare inhibition profiles against >100 kinases (e.g., DiscoverX KinomeScan) to identify off-target effects .
  • Structural analogs : Derivatives with bulkier substituents (e.g., 3-cyclopropyl) show improved selectivity for VEGFR2 over FGFR1 .
  • Docking simulations : Molecular dynamics models predict binding poses and explain isoform specificity .

Q. What experimental approaches validate the compound’s mechanism of action in disrupting signaling pathways?

  • Western blotting : Measure phosphorylation levels of downstream targets (e.g., AKT, ERK) in treated vs. untreated cells .
  • RNA-seq : Identify differentially expressed genes in pathways like apoptosis or angiogenesis .
  • Xenograft models : Assess tumor growth inhibition in mice, correlating with biomarker suppression (e.g., p-VEGFR2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.